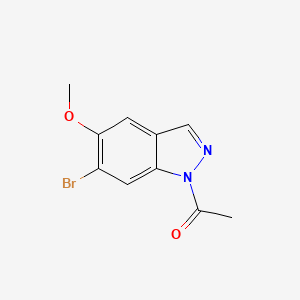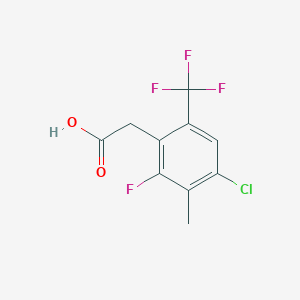
(Ferrocenylmethyl)dodecyldimethylammonium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Ferrocenylmethyl)dodecyldimethylammonium bromide is a biochemical reagent that can be used as a biological material or organic compound for life science-related research. It is known for its unique structure, which includes a ferrocene moiety attached to a quaternary ammonium group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Ferrocenylmethyl)dodecyldimethylammonium bromide typically involves the reaction of ferrocenylmethyl chloride with dodecyldimethylamine in the presence of a suitable solvent. The reaction is usually carried out under inert conditions to prevent oxidation of the ferrocene moiety. The product is then purified through recrystallization or column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production. Additionally, industrial production would require stringent quality control measures to maintain the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(Ferrocenylmethyl)dodecyldimethylammonium bromide can undergo various chemical reactions, including:
Oxidation: The ferrocene moiety can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to its ferrocene form from the ferrocenium state.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride (FeCl3) and ceric ammonium nitrate (CAN).
Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like hydroxide ions (OH-) or halide ions (Cl-, Br-) are typically employed.
Major Products
Oxidation: Formation of ferrocenium ions.
Reduction: Regeneration of the ferrocene moiety.
Substitution: Formation of substituted ammonium salts.
Scientific Research Applications
(Ferrocenylmethyl)dodecyldimethylammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions and as a catalyst in certain chemical processes.
Biology: Employed in studies involving cell membrane interactions and as a probe for investigating biological systems.
Industry: Utilized in the development of new materials and as a component in specialty chemicals .
Mechanism of Action
The mechanism of action of (Ferrocenylmethyl)dodecyldimethylammonium bromide involves its interaction with biological membranes and cellular components. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the ferrocene moiety can participate in redox reactions, which may contribute to its antimicrobial properties. The compound’s ability to interact with and disrupt biological membranes makes it a valuable tool in various biomedical applications .
Comparison with Similar Compounds
Similar Compounds
Dodecyltrimethylammonium bromide: Similar structure but lacks the ferrocene moiety.
Cetyltrimethylammonium bromide: Longer alkyl chain compared to (Ferrocenylmethyl)dodecyldimethylammonium bromide.
Benzalkonium chloride: Contains a benzyl group instead of a ferrocene moiety.
Uniqueness
The combination of the ferrocene and quaternary ammonium groups makes it a versatile compound with diverse scientific research applications .
Properties
CAS No. |
98778-40-6 |
|---|---|
Molecular Formula |
C25H42BrFeN |
Molecular Weight |
492.4 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;cyclopenta-1,3-dien-1-ylmethyl-dodecyl-dimethylazanium;iron(2+);bromide |
InChI |
InChI=1S/C20H37N.C5H5.BrH.Fe/c1-4-5-6-7-8-9-10-11-12-15-18-21(2,3)19-20-16-13-14-17-20;1-2-4-5-3-1;;/h13-14,16-17H,4-12,15,18-19H2,1-3H3;1-5H;1H;/q;-1;;+2/p-1 |
InChI Key |
UKJUSUHBFJPPBZ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC[N+](C)(C)C[C]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.[Fe].[Br-] |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=C[CH-]1.[CH-]1C=CC=C1.[Fe+2].[Br-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


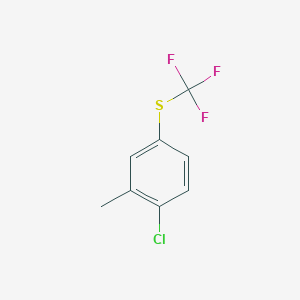
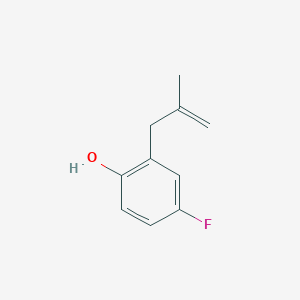
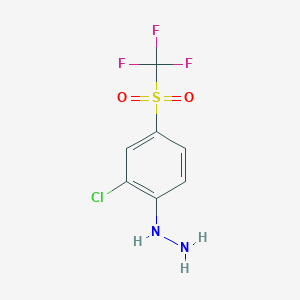
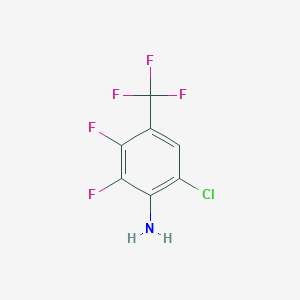
![1-[4-(2-Chloro-6-fluoro-4-(trifluoromethyl)-phenoxy)phenyl]ethanone](/img/structure/B6355797.png)
![(3-Chlorobenzo[b]thiophen-2-yl)[4-(trifluoromethoxy)phenyl)]methanone](/img/structure/B6355799.png)

![2,3-Bis(trifluoromethyl)thieno[3,4-b][1,4]dioxine-5,7-dicarboxylic acid](/img/structure/B6355811.png)
![3-Amino-7-chloro-[1,4]-benzothiazine](/img/structure/B6355826.png)
![2,6-dibromothieno[3,2-f][1]benzothiole](/img/structure/B6355836.png)


